3-Methylundec-2-en-4-yn-1-ol
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Overview
Description
3-Methylundec-2-en-4-yn-1-ol is an organic compound with the molecular formula C12H20O It is a member of the enynol family, characterized by the presence of both an alkene and an alkyne group in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylundec-2-en-4-yn-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, where an alkyl or aryl magnesium halide reacts with a suitable aldehyde or ketone to form the desired enynol. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often include continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Methylundec-2-en-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-Methylundec-2-en-4-yn-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the production of specialty chemicals, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Methylundec-2-en-4-yn-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s alkyne and alkene groups may also participate in various chemical reactions within biological systems, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Methylpent-2-en-4-yn-1-ol: A smaller enynol with similar reactivity but different physical properties.
10-Methylundec-2-en-4-olide: A lactone with a similar carbon backbone but different functional groups.
Uniqueness
3-Methylundec-2-en-4-yn-1-ol is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
148802-07-7 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-methylundec-2-en-4-yn-1-ol |
InChI |
InChI=1S/C12H20O/c1-3-4-5-6-7-8-9-12(2)10-11-13/h10,13H,3-7,11H2,1-2H3 |
InChI Key |
SSDZOUOVRCAYIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=CCO)C |
Origin of Product |
United States |
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